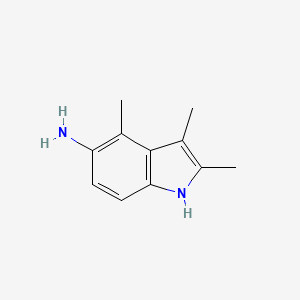

2,3,4-Trimethyl-1H-indol-5-amine

Description

Significance of Substituted Indole (B1671886) Scaffolds in Modern Chemical Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. chemshuttle.combhu.ac.in This structural motif is present in a vast number of natural products, most notably the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgnih.gov Its remarkable versatility allows for extensive substitution, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. acs.org

Substituted indoles exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. luc.edu Many commercially available drugs, such as the anti-migraine agent Sumatriptan and the anti-cancer vinca (B1221190) alkaloids, feature an indole core, highlighting its therapeutic relevance. acs.orgscite.ai The ability of the indole scaffold to mimic peptide structures and bind to diverse biological receptors and enzymes makes it a prime target in drug discovery. luc.edu Consequently, the development of novel and efficient synthetic routes to access diverse indole derivatives remains an area of intense research. wikipedia.org

Unique Structural Features and Electronic Properties of 2,3,4-Trimethyl-1H-indol-5-amine

2,3,4-Trimethyl-1H-indol-5-amine is a poly-substituted indole derivative whose structure is defined by several key features that dictate its chemical behavior and potential applications. The core of the molecule is the bicyclic indole system, which is an electron-rich, or π-excessive, aromatic heterocycle. bhu.ac.in This inherent electron density is further enhanced by the presence of four electron-donating substituents: three methyl groups at positions 2, 3, and 4, and a primary amine group at position 5.

The methyl groups increase the molecule's lipophilicity (fat-solubility), a crucial property that can influence its ability to cross biological membranes like the blood-brain barrier. chemshuttle.com The primary amine at the C-5 position is a critical functional group that serves as a versatile handle for further chemical modification through reactions like acylation or alkylation, allowing for the synthesis of a diverse library of derivatives. chemshuttle.com This combination of an electron-rich core and a reactive amine functional group makes it a valuable synthetic intermediate. chemshuttle.com

Physicochemical Properties of 2,3,4-Trimethyl-1H-indol-5-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂ | Calculated |

| Molecular Weight | 174.24 g/mol | Calculated nih.gov |

| Appearance | Pale yellow oil | chemshuttle.com |

| Solubility | Moderately soluble in methanol (B129727) and ethyl acetate; limited water solubility. | chemshuttle.com |

| CAS Number | 1494187-48-2 | chemshuttle.com |

Historical Development and Current Research Trends in Indole-5-amine Chemistry

The synthesis of the indole nucleus has been a subject of chemical research for over a century, with classic named reactions like the Fischer, Gassman, and Reissert syntheses forming the historical foundation. bhu.ac.inluc.edu These early methods often required harsh reaction conditions and were sometimes limited by the availability of starting materials.

Modern synthetic chemistry has driven the development of more efficient and versatile methods for constructing substituted indoles. A significant trend is the use of transition metal-catalyzed cross-coupling reactions. acs.orgacs.org For instance, a contemporary strategy for synthesizing 5-substituted indoles can involve the selective ortho-iodination of a 4-substituted aniline (B41778), followed by a palladium-catalyzed Sonogashira coupling with an alkyne, and a subsequent copper-catalyzed cyclization to form the indole ring. acs.org This approach offers greater control and applicability for creating complex indole structures without the need for protecting groups on the amine. acs.org

Current research in the synthesis of indoleamines focuses on several key areas:

Diversity-Oriented Synthesis: Creating modular approaches where different substituted starting materials can be easily combined to generate large libraries of compounds for biological screening. acs.org

Green Chemistry: Employing more environmentally benign reagents and solvents, such as conducting reactions in water. acs.org

The synthesis of pharmacologically relevant indole-5-amines often involves multi-step sequences where the amine functionality is introduced via a precursor or protected during the indole ring formation to prevent side reactions. scite.aimdpi.com

Overview of Key Academic Research Domains Investigating 2,3,4-Trimethyl-1H-indol-5-amine

While published research focusing specifically on 2,3,4-trimethyl-1H-indol-5-amine is limited, its chemical structure positions it as a valuable building block in several key academic and industrial research domains.

CNS Drug Discovery: The compound is explicitly noted as a valuable intermediate for the synthesis of serotonin receptor antagonists. chemshuttle.com Serotonin (5-hydroxytryptamine or 5-HT) is a crucial indoleamine neurotransmitter, and its receptors are major targets for treating a range of central nervous system (CNS) disorders. wikipedia.orgnih.gov Antagonists of various 5-HT receptors are used as anti-migraine agents (e.g., triptans targeting 5-HT₁ receptors), antipsychotics (targeting 5-HT₂ₐ receptors), and antiemetics (targeting 5-HT₃ receptors). wikipedia.orgacs.orgnih.govdrugbank.com The trimethylated structure of this compound could enhance its ability to penetrate the blood-brain barrier, making it an attractive scaffold for novel CNS-acting agents. chemshuttle.com

Agrochemicals: The molecule also serves as a building block in the preparation of agrochemicals. chemshuttle.com Indoleamines like serotonin and melatonin (B1676174) are known to function as phytohormones in plants, regulating growth and stress responses, making their derivatives of interest for developing new plant growth regulators or herbicides. nih.govnih.gov

Oncology and Infectious Diseases: The substituted indole scaffold is a privileged structure in the broader field of drug discovery. Many indole derivatives are investigated as potent inhibitors of protein kinases or tubulin polymerization, which are key targets in cancer therapy. nih.gov Furthermore, substituted indoles have shown activity against infectious disease targets, such as the trypanothione (B104310) synthetase enzyme in trypanosomal parasites. nih.gov The amine functionality of 2,3,4-trimethyl-1H-indol-5-amine provides a convenient point for attaching side chains designed to interact with these biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10/h4-5,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDARVXVPAKMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,3,4 Trimethyl 1h Indol 5 Amine

Retrosynthetic Analysis of the 2,3,4-Trimethyl-1H-indol-5-amine Molecular Architecture

A retrosynthetic analysis of 2,3,4-trimethyl-1H-indol-5-amine provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The primary disconnection points are the bonds that form the indole (B1671886) ring and the carbon-nitrogen bond of the 5-amino group.

One logical disconnection is at the C4-C5 and N1-C7a bonds of the indole nucleus, which is a common strategy in many indole syntheses. This leads back to a substituted phenylhydrazine (B124118) and a ketone. Specifically, for our target, this would involve (2,3-dimethyl-4-nitrophenyl)hydrazine and 2-butanone (B6335102). The nitro group serves as a precursor to the final amino group.

An alternative disconnection can be made at the N1-C2 and C3-C3a bonds, which is characteristic of the Larock indole synthesis. wikipedia.orgub.edu This approach would start from a 2-iodo-3,4-dimethyl-5-nitroaniline and but-2-yne.

A third strategy involves building the pyrrole (B145914) ring onto a pre-existing substituted benzene (B151609) ring. This could involve the cyclization of a suitably functionalized aniline (B41778) derivative, such as 2-(1-methyl-2-oxopropyl)-3,4-dimethyl-5-nitroaniline, which could be formed through various C-C bond-forming reactions.

Each of these retrosynthetic pathways suggests different synthetic methodologies, which will be explored in the subsequent sections.

Classical and Modern Approaches to Indole Ring Formation Applied to the 2,3,4-Trimethyl-1H-indol-5-amine Core

The synthesis of the 2,3,4-trimethyl-1H-indol-5-amine core can be approached through several well-established and contemporary indole synthesis methodologies. organic-chemistry.org The choice of method often depends on the availability of starting materials and the desired regioselectivity.

Modifications of Fischer Indole Synthesis for Precursors to 2,3,4-Trimethyl-1H-indol-5-amine

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.orgnumberanalytics.comtaylorandfrancis.commdpi.com To synthesize a precursor to 2,3,4-trimethyl-1H-indol-5-amine, a potential starting point would be the reaction of (2,3-dimethyl-4-nitrophenyl)hydrazine with 2-butanone.

The key steps of this proposed synthesis are:

Formation of the Phenylhydrazone: The reaction between (2,3-dimethyl-4-nitrophenyl)hydrazine and 2-butanone would initially form the corresponding phenylhydrazone.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic catalysis (e.g., polyphosphoric acid or zinc chloride), the phenylhydrazone would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

Cyclization and Aromatization: The resulting intermediate would then cyclize and eliminate ammonia (B1221849) to form the 2,3,4-trimethyl-5-nitro-1H-indole. Subsequent reduction of the nitro group would yield the target 2,3,4-trimethyl-1H-indol-5-amine.

A significant challenge in this approach is the potential for the formation of regioisomers if an unsymmetrical ketone is used. However, with 2-butanone, the symmetry with respect to the carbonyl group simplifies the outcome.

| Fischer Indole Synthesis Adaptation | |

| Starting Materials | (2,3-dimethyl-4-nitrophenyl)hydrazine, 2-butanone |

| Key Intermediates | (2,3-dimethyl-4-nitrophenyl)hydrazone of 2-butanone |

| Reaction Conditions | Acid catalysis (e.g., PPA, ZnCl₂) |

| Product (before final reduction) | 2,3,4-trimethyl-5-nitro-1H-indole |

Adaptations of Leimgruber-Batcho and Bartoli Indole Syntheses

The Leimgruber-Batcho and Bartoli indole syntheses offer milder alternatives to the Fischer method and can be adapted for the synthesis of polysubstituted indoles. wikipedia.orgbuu.ac.thresearchgate.netjournalijar.comresearchgate.net

The Leimgruber-Batcho indole synthesis begins with an o-nitrotoluene derivative. wikipedia.orgresearchgate.netjournalijar.com For the target molecule, a plausible starting material would be 1,2-dimethyl-3-nitro-4-(nitromethyl)benzene. This would first be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine. Subsequent reductive cyclization, typically using Raney nickel and hydrazine (B178648) or palladium on carbon, would yield the 2,3,4-trimethyl-5-nitro-1H-indole. wikipedia.org

The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles but can be adapted for other substitution patterns. wikipedia.orgjk-sci.comonlineorganicchemistrytutor.comresearchgate.net It involves the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com To synthesize a precursor to our target, one could envision starting with 1,2,3-trimethyl-4,5-dinitrobenzene and reacting it with vinylmagnesium bromide. However, controlling the regioselectivity of the Grignard attack and the subsequent cyclization would be a significant challenge. A more controlled approach might involve a nitroarene with a single nitro group ortho to a bulky substituent to direct the reaction. wikipedia.org

| Method | Key Features | Potential Application |

| Leimgruber-Batcho | Starts from o-nitrotoluenes, mild conditions. wikipedia.orgresearchgate.net | Synthesis of 2,3,4-trimethyl-5-nitro-1H-indole from a suitably substituted nitrotoluene. |

| Bartoli | Uses vinyl Grignard reagents with nitroarenes. wikipedia.orgjk-sci.com | Potentially applicable, but regioselectivity for this specific substitution pattern could be problematic. |

Palladium-Catalyzed Cyclization and Larock Indole Synthesis Methodologies

Modern synthetic methods often employ palladium catalysis to achieve high efficiency and regioselectivity. The Larock indole synthesis is a powerful example, involving the reaction of an o-haloaniline with a disubstituted alkyne. wikipedia.orgub.edursc.orgnih.gov

To apply the Larock synthesis to 2,3,4-trimethyl-1H-indol-5-amine, a suitable starting material would be 2-iodo-3,4-dimethyl-5-nitroaniline. This would be reacted with 2-butyne (B1218202) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. The reaction proceeds via oxidative addition of the palladium to the C-I bond, followed by alkyne insertion and reductive elimination to form the indole ring. ub.edu This method offers excellent control over the substitution pattern.

| Larock Indole Synthesis Adaptation | |

| Starting Materials | 2-iodo-3,4-dimethyl-5-nitroaniline, 2-butyne |

| Catalyst System | Pd(OAc)₂, PPh₃, a base (e.g., K₂CO₃) |

| Key Steps | Oxidative addition, alkyne insertion, reductive elimination. ub.edu |

| Product (before final reduction) | 2,3,4-trimethyl-5-nitro-1H-indole |

Alternative Annulation and Heteroannulation Strategies

Other annulation strategies could also be employed. For instance, a Bischler-Möhlau indole synthesis could be adapted, although it typically requires harsher conditions. This would involve the reaction of an α-bromo-ketone with an excess of a substituted aniline.

More contemporary methods involving transition-metal-catalyzed C-H activation could also be envisioned. researchgate.net For example, a directed C-H functionalization of a pre-formed N-aryl enamine could lead to the desired indole structure.

Regioselective Introduction of the 5-Amino Group and Methyl Substituents

The successful synthesis of 2,3,4-trimethyl-1H-indol-5-amine relies not only on the formation of the indole ring but also on the precise placement of the substituents.

The 5-amino group is typically introduced as a nitro group at an earlier stage of the synthesis, as outlined in the previous sections. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution, which must be considered when planning the synthesis of the substituted phenyl precursor. The final step of the synthesis is usually the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or iron powder in acetic acid. d-nb.info

The methyl groups at the 2, 3, and 4 positions require careful strategic placement.

The 2- and 3-methyl groups are often introduced as part of the ketone or alkyne component in the Fischer or Larock syntheses, respectively. For example, using 2-butanone in the Fischer synthesis directly installs the 2- and 3-methyl groups. Similarly, 2-butyne in the Larock synthesis provides these substituents.

The 4-methyl group must be present on the starting phenyl ring precursor. For instance, in the Fischer synthesis, the starting material would be a derivative of 2,3-dimethylaniline. The synthesis of this specific aniline derivative would require a multi-step process from simpler aromatic compounds, likely involving electrophilic substitution reactions such as nitration and Friedel-Crafts alkylation, with careful consideration of directing group effects to achieve the desired 1,2,3-substitution pattern.

Strategies for Selective Amination at the Indole C5 Position

The introduction of an amino group at the C5 position of the indole ring is a critical transformation in the synthesis of the target compound. This functionalization can be achieved through several strategic approaches, most commonly involving the reduction of a nitro group precursor.

Direct Nitration and Subsequent Reduction: The most traditional and widely employed method for introducing a C5-amino group is through the electrophilic nitration of the pre-formed indole core, followed by reduction. The indole ring is susceptible to nitration, and while the C3 position is generally the most nucleophilic, its substitution in the 2,3,4-trimethyl-1H-indole intermediate directs nitration to the benzene portion of the bicyclic system. The directing effects of the existing alkyl groups and the pyrrole ring typically favor nitration at the C5 position.

Following successful nitration to yield 5-nitro-2,3,4-trimethyl-1H-indole, the nitro group is readily converted to the desired amine. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Catalytic Hydrogenation: This method, often utilizing palladium on carbon (Pd/C) as a catalyst, is highly effective for the reduction of nitro groups to amines. d-nb.info

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for this reduction.

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like a copper complex has also been shown to reduce nitro compounds in aqueous solutions. chemicalbook.com

Advanced C5-Selective Amination Methods: While the nitration-reduction sequence is robust, modern organic synthesis has seen the development of more direct C-H functionalization methods. Remote C-H functionalization at the C5 position of indoles, though challenging, is an area of active research. researchgate.net

One advanced strategy involves a palladium/norbornene cooperative catalytic system, which has been successfully used to create C5-aminated indoles starting from C4-iodinated indole precursors. nih.gov This approach highlights the importance of pre-functionalized substrates to achieve high regioselectivity. Control experiments in such systems have demonstrated that protecting groups on the indole nitrogen, such as a sulfonyl group, are often crucial for the success of the transformation. nih.gov Direct C5-H iodination has also been reported, providing a versatile handle for subsequent functionalization to an amine via transition-metal-catalyzed coupling reactions. rsc.org

Controlled Introduction of Methyl Groups at C2, C3, and C4

The specific placement of methyl groups at the C2, C3, and C4 positions is best achieved by constructing the indole ring from appropriately substituted acyclic precursors. The Fischer indole synthesis is the most prominent and versatile method for this purpose. byjus.comwikipedia.org

The Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgmdpi.com The substitution pattern of the final indole is directly determined by the choice of these two starting materials.

To synthesize the 2,3,4-trimethyl-1H-indole core, the required starting materials would be:

3-Methylphenylhydrazine: This provides the benzene ring with the C4-methyl group already in place.

2-Butanone (Methyl Ethyl Ketone): This ketone provides the carbons that will become C2 and C3 of the indole ring, along with their respective methyl substituents.

The mechanism proceeds through the formation of the hydrazone, which then tautomerizes to an enamine. A critical nih.govnih.gov-sigmatropic rearrangement follows, leading to the formation of a new C-C bond and, after cyclization and elimination of ammonia, the aromatic indole product. wikipedia.org The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂ or BF₃. wikipedia.org A key consideration when using unsymmetrical ketones like 2-butanone is the potential for the formation of regioisomeric products, although reaction conditions can often be optimized to favor the desired isomer. byjus.com

Table 1: Starting Materials for Fischer Indole Synthesis of the Trimethylated Core

| Target Moiety | Arylhydrazine Precursor | Carbonyl Precursor |

| 4-Methyl | 3-Methylphenylhydrazine | |

| 2-Methyl, 3-Methyl | 2-Butanone | |

| 2,3,4-Trimethyl-1H-indole | 3-Methylphenylhydrazine | 2-Butanone |

Alternative, though less direct, methods could involve the stepwise methylation of a simpler indole scaffold. For instance, iridium-catalyzed C2-selective methylation of indoles has been developed, often requiring a directing group on the indole nitrogen to achieve regioselectivity. nih.gov However, for the synthesis of 2,3,4-trimethyl-1H-indol-5-amine, the Fischer synthesis represents the most convergent and controlled approach to establishing the core structure.

Stereoselective Synthetic Approaches for Potential Chiral Derivatives (if applicable)

The compound 2,3,4-trimethyl-1H-indol-5-amine is an achiral molecule. The indole ring system is planar, and the substitution pattern does not introduce any stereocenters. Therefore, stereoselective synthetic approaches are not applicable to the synthesis of the parent compound itself. Such strategies would only become relevant if the amine at the C5 position were to be further functionalized with a chiral auxiliary or if the molecule were incorporated into a larger chiral superstructure.

Protecting Group Chemistry and Functional Group Interconversions in the Synthesis of 2,3,4-Trimethyl-1H-indol-5-amine

The synthesis of a multi-functionalized molecule like 2,3,4-trimethyl-1H-indol-5-amine often requires the strategic use of protecting groups to mask reactive sites and ensure desired outcomes. Functional group interconversions (FGIs) are equally critical for transforming one functional group into another at the appropriate stage of the synthesis. fiveable.meimperial.ac.uk

Protecting Group Chemistry: The indole N-H proton is acidic and can interfere with various reactions, particularly those involving strong bases or organometallic reagents. mdpi.org Therefore, protection of the indole nitrogen is a common and often necessary step.

Sulfonyl Groups: Arylsulfonyl groups, such as tosyl (Ts) or phenylsulfonyl (SO₂Ph), are frequently used N-protecting groups in indole chemistry. They are robust and can direct metallation to the C2 position. researchgate.net Their use has been shown to be vital in certain advanced amination protocols. nih.gov

Carbamates: The tert-butyloxycarbonyl (Boc) group is another popular choice, offering straightforward introduction and removal under acidic conditions.

Pivaloyl Group: The pivaloyl group is a sterically bulky acyl group that can offer simultaneous protection for both the N1 and C2 positions due to steric hindrance. mdpi.org Its removal can be achieved using bases like lithium diisopropylamide (LDA). mdpi.org

Other Groups: For specific applications, other protecting groups like allyloxycarbonyl (Aloc) or 2,4-dimethylpent-3-yloxycarbonyl (Doc) have also been developed. rsc.orgnih.gov

Protection of the C2-C3 double bond itself is also possible using reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), which can be reversed by heating, though this is less common for the synthetic goals discussed here. acs.org

Functional Group Interconversions (FGI): The key FGI in the most common synthetic route to 2,3,4-trimethyl-1H-indol-5-amine is the reduction of a C5-nitro group to a C5-amino group.

Nitro to Amine (NO₂ → NH₂): This is a high-yielding and reliable transformation. As detailed in section 2.3.1, it is typically accomplished via catalytic hydrogenation (e.g., H₂, Pd/C) or with metal/acid combinations (e.g., Sn/HCl). d-nb.info This step is usually performed late in the synthesis to avoid side reactions involving the reactive amine.

Another potential FGI could involve the conversion of a C5-halogen to an amine.

Halogen to Amine (I → NH₂): If the indole core is synthesized with an iodine atom at C5, this can be converted to the amine using a Buchwald-Hartwig amination reaction, which involves a palladium catalyst and an amine source (e.g., ammonia or a protected equivalent).

Green Chemistry Principles and Sustainable Methodologies in 2,3,4-Trimethyl-1H-indol-5-amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of 2,3,4-trimethyl-1H-indol-5-amine to improve its environmental footprint.

Greener Solvents and Catalysts: Traditional indole syntheses often rely on toxic solvents and stoichiometric, non-recoverable acid catalysts. nih.gov

Alternative Solvents: Research has focused on replacing volatile organic compounds with greener alternatives. Water, deep eutectic solvents, and propylene (B89431) carbonate have been successfully employed as media for indole synthesis, particularly for reactions like the formation of bis(indolyl)methanes, which share mechanistic features with the Fischer synthesis. beilstein-journals.orgresearchgate.net

Heterogeneous and Reusable Catalysts: Using solid acid catalysts or nanocatalysts in the Fischer indole synthesis can simplify product purification and allow for catalyst recycling, reducing waste. beilstein-journals.org

Energy-Efficient Methods:

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com This technique could be applied to the Fischer indole cyclization or the nitration step.

Ultrasonic Irradiation: Sonication is another energy source that can promote reactions, sometimes under milder conditions and in greener solvents like water. beilstein-journals.org

For the nitro reduction step, catalytic hydrogenation is a green method as it uses a recyclable catalyst and produces water as the only byproduct.

Comparative Analysis of Synthetic Route Efficiencies, Yields, and Scalability for Research Purposes

For the laboratory-scale synthesis of 2,3,4-trimethyl-1H-indol-5-amine, a researcher could consider several pathways. The choice depends on factors like starting material availability, desired purity, and scalability. Below is a comparative analysis of two plausible routes.

Route 1: Late-Stage Amination via Nitration This classic route involves building the trimethylated indole core first and then functionalizing it.

Step A: Fischer Indole Synthesis of 3-methylphenylhydrazine and 2-butanone to form 2,3,4-trimethyl-1H-indole.

Step B: N-protection (optional, but recommended for control).

Step C: Electrophilic nitration at the C5 position.

Step D: Reduction of the nitro group to the amine.

Step E: N-deprotection (if applicable).

Route 2: Early-Stage Nitrogen Introduction This route incorporates the nitrogen precursor into the aniline starting material before the indole is formed.

Step A: Start with commercially available 3-methyl-4-nitroaniline.

Step B: Convert the aniline to the corresponding hydrazine (3-methyl-4-nitrophenylhydrazine).

Step C: Fischer Indole Synthesis with 2-butanone to form 5-nitro-2,3,4-trimethyl-1H-indole.

Step D: Reduction of the nitro group to the amine.

Table 2: Comparison of Synthetic Routes

| Feature | Route 1 (Late-Stage Nitration) | Route 2 (Early-Stage Nitrogen) |

| Number of Steps | 3-5 steps | 3 steps |

| Key Challenge | Regiocontrol during nitration (C5 vs. C7). Potential for multiple nitration products. | Synthesis and stability of the nitro-substituted hydrazine, which can be explosive. |

| Yields | Fischer synthesis yields can be variable. alfa-chemistry.com Nitration and reduction are typically high-yielding. | Fischer synthesis with electron-withdrawing nitro group may require harsher conditions and give lower yields. mdpi.com |

| Scalability | Generally good. Each step is a well-established transformation. Managing nitration on a large scale requires careful thermal control. | Potentially problematic due to the handling of energetic nitro-hydrazine intermediates. Less ideal for large-scale synthesis. |

| Flexibility | The intermediate 2,3,4-trimethyl-1H-indole can be used to synthesize other C5-functionalized analogues. | Less flexible; the route is highly specific to the 5-amino product. |

| Overall Efficiency | Likely more robust and safer for research purposes, despite potentially having more steps if protection/deprotection is needed. | More convergent on paper, but potentially lower-yielding and more hazardous in practice. |

For general research purposes, Route 1 is often preferred due to its higher degree of safety and flexibility. The challenge of regiocontrol in the nitration step is manageable, and the starting materials are readily accessible.

Chemical Reactivity and Derivatization Pathways of 2,3,4 Trimethyl 1h Indol 5 Amine

Reactivity at the Indole (B1671886) Nitrogen (N1-H)

The nitrogen atom of the indole ring (N1-H) is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the pyrrole (B145914) ring and the substituents on the benzene (B151609) portion.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The N1-H proton of the indole nucleus can be readily substituted through various electrophilic reagents. These reactions typically proceed under basic conditions to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion.

N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. Common alkylating agents include alkyl halides, sulfates, and sulfonates. The reaction is generally carried out in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). organic-chemistry.orgnih.govrsc.orgmdpi.com The choice of base and solvent can be critical to optimize the yield and prevent side reactions. Iridium-catalyzed N-alkylation of indolines using alcohols has also been reported as an environmentally friendly alternative. organic-chemistry.org

N-Acylation: The introduction of an acyl group at the N1 position can be achieved using acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA) to neutralize the acid byproduct. N-acylation serves not only to introduce a functional group but also as a method to protect the indole nitrogen.

N-Sulfonylation: Sulfonylation of the indole nitrogen is accomplished with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. core.ac.uk This reaction provides stable N-sulfonylated indoles, which can be useful for directing further substitution reactions on the indole ring or for protecting the nitrogen atom. An efficient ultrasound-promoted N-sulfonylation of amines has been developed, offering a rapid and high-yielding method. core.ac.uk

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl-2,3,4-trimethyl-1H-indol-5-amine |

| N-Acylation | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-2,3,4-trimethyl-1H-indol-5-amine |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., NaOH) | N-Sulfonyl-2,3,4-trimethyl-1H-indol-5-amine |

N-Annulation and Ring-Expansion Reactions

More complex transformations at the indole nitrogen can lead to the formation of new ring systems fused to the indole core.

N-Annulation: These reactions involve the construction of a new ring that includes the indole nitrogen. This can be achieved through various strategies, such as transition-metal-catalyzed C-H annulation. pkusz.edu.cn For example, rhodium-catalyzed annulation of N-triazenyl anilines with alkynes provides a route to substituted indoles. pkusz.edu.cn While not directly starting from the indole itself, these methods highlight the potential for forming fused systems involving the indole nitrogen. Other methods include the annulation of indoles with α,β-unsaturated ketones. acs.org

Ring-Expansion Reactions: The indole ring can undergo expansion to form larger heterocyclic systems like quinolines. quimicaorganica.org A classic example is the reaction with carbenes, generated from chloroform, which can lead to a 3-chloroquinoline (B1630576) derivative via a cyclopropanation-rearrangement sequence. quimicaorganica.org Visible-light-induced oxidative ring expansion of indoles with amidines has also been reported to yield quinazolinones or benzo researchgate.netrsc.orgorganic-chemistry.orgtriazocin-6(5H)-ones. rsc.org

Transformations Involving the 5-Amino Group

The 5-amino group of 2,3,4-trimethyl-1H-indol-5-amine behaves as a typical aromatic amine, allowing for a wide range of functionalization reactions.

Amine Functionalization: Acylation, Sulfonylation, and Reductive Amination

The nucleophilic nature of the 5-amino group makes it susceptible to reaction with various electrophiles.

Acylation and Sulfonylation: Similar to the indole nitrogen, the 5-amino group can be readily acylated with acid chlorides or anhydrides and sulfonylated with sulfonyl chlorides. core.ac.uk These reactions are typically carried out in the presence of a base to scavenge the acidic byproduct. These transformations are useful for introducing a variety of functional groups and for modifying the electronic properties of the molecule.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of the 5-amino group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orglibretexts.orgchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comchemistrysteps.com

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acetyl chloride, Pyridine | 5-Acetamido-2,3,4-trimethyl-1H-indole |

| Sulfonylation | p-Toluenesulfonyl chloride, NaOH | 5-(p-Toluenesulfonamido)-2,3,4-trimethyl-1H-indole |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN, pH 4-5 | 5-(N-Alkylamino)-2,3,4-trimethyl-1H-indole |

Diazotization and Subsequent Synthetic Manipulations (e.g., Sandmeyer, Balz-Schiemann)

The 5-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.

Diazotization: The reaction of the 5-amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C), yields a diazonium salt. organic-chemistry.orgbyjus.com These salts are generally unstable and are used immediately in subsequent reactions. organic-chemistry.org

Sandmeyer Reaction: The diazonium salt can be replaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.comnrochemistry.comorganic-chemistry.orgnih.gov This allows for the introduction of chloro, bromo, and cyano groups by using CuCl, CuBr, and CuCN, respectively. wikipedia.orgnih.gov

Balz-Schiemann Reaction: This reaction is a specific method for the introduction of a fluorine atom. wikipedia.orgjk-sci.comscienceinfo.comyoutube.com The diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.orgscienceinfo.com

| Reaction Name | Reagents and Conditions | Product Type |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2,3,4-Trimethyl-1H-indol-5-diazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 5-Chloro-2,3,4-trimethyl-1H-indole |

| Sandmeyer (Bromination) | CuBr | 5-Bromo-2,3,4-trimethyl-1H-indole |

| Sandmeyer (Cyanation) | CuCN | 2,3,4-Trimethyl-1H-indole-5-carbonitrile |

| Balz-Schiemann | 1. HBF₄, 2. Heat | 5-Fluoro-2,3,4-trimethyl-1H-indole |

Condensation Reactions with Aldehydes and Ketones

The 5-amino group can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically catalyzed by a weak acid and involves the removal of water to drive the equilibrium towards the product. youtube.com The resulting imines can be valuable intermediates for further synthetic transformations.

Formation of Amide, Urea, Thiourea (B124793), and Guanidine (B92328) Derivatives

The primary amino group at the C-5 position of 2,3,4-trimethyl-1H-indol-5-amine is a versatile nucleophile, readily participating in a variety of reactions to form stable derivatives. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amide Formation: The synthesis of amides from 2,3,4-trimethyl-1H-indol-5-amine can be achieved through several standard methods. masterorganicchemistry.com A common approach involves the reaction of the amine with an acyl chloride or an acid anhydride (B1165640) under basic conditions. masterorganicchemistry.com The basic conditions neutralize the hydrogen halide or carboxylic acid byproduct. Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, which activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.comnih.gov Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation under mild conditions. nih.govacs.org

Urea and Thiourea Formation: Urea derivatives can be synthesized by reacting the amine with isocyanates. nih.govnih.gov Similarly, thiourea derivatives are formed through the reaction with isothiocyanates. nih.govnih.govresearchgate.net These reactions are typically straightforward and proceed with high yield. Another route to ureas involves the reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of a second amine. Symmetrical ureas can be formed if the second amine is the same as the first. The synthesis of thioureas can also be achieved using thiophosgene.

Guanidine Formation: The synthesis of guanidine derivatives from 2,3,4-trimethyl-1H-indol-5-amine can be accomplished by reacting the amine with a guanylating agent. organic-chemistry.orgscholaris.ca Common guanylating reagents include S-methylisothiourea, N,N'-di-Boc-S-methylisothiourea, or cyanamide (B42294) under various conditions. organic-chemistry.org For instance, scandium(III) triflate can catalyze the guanylation of amines with cyanamide in water. organic-chemistry.org

Table 1: Examples of Derivatization Reactions at the Amino Group

| Derivative | Reagent Type | General Reaction Conditions |

|---|---|---|

| Amide | Acyl chloride, Acid anhydride, Carboxylic acid + coupling agent | Basic or neutral pH, various solvents |

| Urea | Isocyanate, Phosgene derivative | Often neat or in an inert solvent |

| Thiourea | Isothiocyanate, Thiophosgene | Often neat or in an inert solvent |

| Guanidine | Guanylating agent (e.g., S-methylisothiourea) | Neutral or basic conditions, may require catalyst |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The existing substituents on the 2,3,4-trimethyl-1H-indol-5-amine ring will significantly influence the regioselectivity of these reactions.

Regioselectivity Studies and Directing Effects of Substituents

In general, electrophilic substitution on the indole ring preferentially occurs at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance, without disrupting the aromaticity of the benzene ring. stackexchange.comechemi.com However, in 2,3,4-trimethyl-1H-indol-5-amine, the C-2 and C-3 positions are blocked by methyl groups.

The directing effects of the substituents are as follows:

Methyl Groups (at C-2, C-3, C-4): These are activating, electron-donating groups that direct electrophiles to ortho and para positions.

Amino Group (at C-5): This is a strongly activating, electron-donating group that directs to ortho and para positions (C-6 and C-4). The C-4 position is already substituted.

Indole Nitrogen: The lone pair on the nitrogen enhances the electron density of the pyrrole ring.

Considering the combined effects, the most likely position for electrophilic attack is the C-6 position. The C-7 position is sterically hindered by the C-4 methyl group. The C-6 position is para to the C-3 methyl group and ortho to the strongly activating amino group at C-5, making it the most electronically activated and accessible site for electrophilic substitution.

Halogenation, Nitration, and Sulfonation Reactions

Halogenation: The halogenation of 2,3,4-trimethyl-1H-indol-5-amine with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to introduce a halogen atom at the C-6 position. The reaction would likely proceed under mild conditions due to the activated nature of the indole ring.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.comlibretexts.orglibretexts.org Given the activating nature of the substituents, milder nitrating agents might be necessary to avoid over-reaction or side reactions. The nitro group would be directed to the C-6 position.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (H2SO4/SO3). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is reversible and the sulfonic acid group would also be expected to add at the C-6 position. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Position of Substitution |

|---|---|---|

| Halogenation | Br+, Cl+ | C-6 |

| Nitration | NO2+ | C-6 |

| Sulfonation | SO3 | C-6 |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). byjus.commasterorganicchemistry.comyoutube.com For 2,3,4-trimethyl-1H-indol-5-amine, alkylation would be expected at the C-6 position. However, Friedel-Crafts reactions can be complicated by polyalkylation and carbocation rearrangements. masterorganicchemistry.com The strong activation of the ring by the amino group can also lead to side reactions.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. byjus.commasterorganicchemistry.comyoutube.com Acylation is generally preferred over alkylation as the resulting ketone is deactivating, preventing polyacylation. The acyl group would be introduced at the C-6 position. The amino group may need to be protected prior to the reaction to prevent acylation at the nitrogen.

Nucleophilic Aromatic Substitution and Addition Reactions on Modified 2,3,4-Trimethyl-1H-indol-5-amine Scaffolds

Nucleophilic aromatic substitution (NAS) is less common for electron-rich systems like indoles unless the ring is modified with strong electron-withdrawing groups. If, for example, a nitro group were introduced at the C-6 position (as described in 3.3.2), this would activate the ring towards nucleophilic attack. A strong nucleophile could then potentially displace a leaving group (if one were present) or add to the ring in a Meisenheimer-like complex.

Nucleophilic addition reactions are also not typical for the indole nucleus itself but can occur on derivatives. For instance, if the C-5 amino group is converted to a diazonium salt, it can be displaced by a variety of nucleophiles in a Sandmeyer-type reaction.

Oxidation and Reduction Chemistry of the Indole Nucleus and Amino Functionality

Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidation might lead to the formation of oxindoles or other oxygenated derivatives. The primary amino group can also be oxidized. For example, treatment with a peroxy acid could potentially form a nitro group, although this can be a harsh reaction.

Reduction: The indole ring is relatively resistant to catalytic hydrogenation under conditions that would typically reduce a simple benzene ring. However, reduction of the pyrrole ring to an indoline (B122111) can be achieved under more forcing conditions or with specific reducing agents. The C-5 amino group is already in its reduced state. If a nitro derivative were formed (e.g., at C-6), it could be readily reduced to the corresponding amine using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Metal-Catalyzed Cross-Coupling Reactions on Derivatives of 2,3,4-Trimethyl-1H-indol-5-amine

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the indole scaffold is a common substrate in this context. For derivatives of 2,3,4-trimethyl-1H-indol-5-amine, these reactions would typically be performed on a halogenated precursor, for instance, after converting the amine to a halide via a Sandmeyer-type reaction, or by direct C-H activation. The primary coupling reactions applicable to such derivatives include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for forming C-C bonds. For a halo-derivative of 2,3,4-trimethyl-1H-indol-5-amine, a Suzuki reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The reaction is generally tolerant of various functional groups, and numerous catalyst systems, often employing phosphine (B1218219) ligands, have been developed to facilitate the coupling of challenging substrates, including electron-rich indoles.

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the context of a halogenated 2,3,4-trimethyl-1H-indol-5-amine derivative, this reaction would allow for the introduction of alkenyl groups. Palladium catalysts are standard, and the regioselectivity of the reaction on the indole ring can often be controlled by the choice of ligands and reaction conditions. For instance, C2-alkenylation of indole derivatives has been achieved through Heck-type reactions.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper co-catalyst. This reaction would be instrumental in introducing alkynyl moieties onto a halogenated 2,3,4-trimethyl-1H-indol-5-amine, opening up pathways to a variety of further transformations. The reaction conditions are generally mild, and a broad range of functional groups are tolerated.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. While 2,3,4-trimethyl-1H-indol-5-amine already possesses an amino group, this reaction could be employed on a di-halogenated derivative to introduce a second amino group, or to further functionalize the existing amino group after its conversion to a halide. The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides.

The following table summarizes representative examples of these cross-coupling reactions on indole derivatives, which can be considered analogous to the potential reactivity of derivatives of 2,3,4-trimethyl-1H-indol-5-amine.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-Phenylindole |

| Heck | N-Acetyl-2-bromoindole | Styrene | Pd(OAc)2, P(o-tolyl)3 | N-Acetyl-2-styrylindole |

| Sonogashira | 5-Iodoindole | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 5-(Phenylethynyl)indole |

| Buchwald-Hartwig | 5-Bromoindole | Aniline (B41778) | Pd2(dba)3, BINAP, NaOtBu | 5-(Phenylamino)indole |

Photochemical and Electrochemical Reactivity Studies of 2,3,4-Trimethyl-1H-indol-5-amine

The photochemical and electrochemical properties of indoles are of significant interest due to their role in biological systems and their potential in synthetic applications. The electron-rich nature of the indole ring makes it susceptible to oxidation.

Electrochemical studies on substituted indoles have shown that they can undergo oxidation to form a variety of products. For instance, the electrochemical oxidation of 5-substituted indoles has been reported to lead to the formation of redox-active films, potentially through the formation of cyclic trimers. The specific oxidation potential and the nature of the products are highly dependent on the substituents present on the indole ring. The presence of the electron-donating amino and methyl groups in 2,3,4-trimethyl-1H-indol-5-amine would be expected to lower its oxidation potential, making it more susceptible to electrochemical oxidation compared to unsubstituted indole. The electrochemical oxidation of 3-substituted indoles has been shown to yield 2-oxindoles.

The following table outlines potential electrochemical and photochemical transformations based on studies of analogous indole compounds.

| Reactivity Type | Substrate Type | Conditions | Potential Products |

| Electrochemical | 5-Substituted Indoles | Platinum electrode | Redox-active films (cyclic trimers) |

| Electrochemical | 3-Substituted Indoles | Potassium bromide | 2-Oxindoles |

| Photochemical | Tryptophan derivatives | UV light, sensitizer | Photo-oxidation products |

Mechanistic Investigations of Novel Derivatization Reactions

Mechanistic investigations into the derivatization of indoles are crucial for the development of new synthetic methodologies and for understanding their biological activity. While no specific mechanistic studies on novel derivatizations of 2,3,4-trimethyl-1H-indol-5-amine have been reported, the general principles of indole reactivity provide a framework for predicting potential reaction mechanisms.

For instance, a novel derivatization could involve the electrophilic substitution at the less reactive C6 or C7 positions of the indole nucleus. Achieving selectivity for these positions over the more nucleophilic C3 position would require carefully designed directing groups or specialized catalysts. A mechanistic investigation of such a reaction would likely involve computational studies (e.g., Density Functional Theory) to map the reaction pathway and identify the transition states, as well as experimental studies such as kinetic analysis and isotope labeling to elucidate the rate-determining step and the involvement of key intermediates.

Another area for mechanistic exploration would be the functionalization of the methyl groups, for example, through radical-based reactions. A detailed study would aim to understand the regioselectivity of such reactions and the factors that control it.

Mechanistic studies on the prenylation of indoles have revealed that the reaction can proceed through a direct electrophilic aromatic substitution or via an initial attack at the C3 position followed by a rearrangement. A similar detailed investigation for a novel derivatization of 2,3,4-trimethyl-1H-indol-5-amine would provide valuable insights into its chemical behavior and open up new avenues for its application in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation Research on 2,3,4 Trimethyl 1h Indol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic organic molecules. For 2,3,4-trimethyl-1H-indol-5-amine, a suite of NMR experiments would be employed to assign all proton and carbon signals and to probe the molecule's conformational dynamics.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, NOESY, HSQC, HMBC) NMR Studies

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data for structural elucidation. youtube.com In the ¹H NMR spectrum of 2,3,4-trimethyl-1H-indol-5-amine, distinct signals are expected for the aromatic protons, the N-H proton of the indole (B1671886) ring, the amine (NH₂) protons, and the three methyl groups. The aromatic protons (H-6 and H-7) would typically appear as doublets due to coupling with each other. youtube.com The methyl protons would appear as singlets in the upfield region, generally between δ 2.0–2.5 ppm. chemshuttle.com

The ¹³C NMR spectrum provides information on each unique carbon environment. researchsolutions.com Given the substitution pattern, eleven distinct carbon signals would be expected. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups and the aromaticity of the indole core. journals.co.zaacs.org

To definitively assign these signals, a series of two-dimensional (2D) NMR experiments are required:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between the H-6 and H-7 protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to their attached ring carbons and adjacent carbons, confirming their positions at C-2, C-3, and C-4. researchgate.net Correlations from the N-H proton would help assign the C-2, C-3a, and C-7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. It would be particularly useful for confirming the substitution pattern by showing correlations between the C-4 methyl protons and the C-5 amine protons, as well as between the C-3 methyl protons and the C-2 methyl protons.

¹⁵N NMR: While less common, ¹⁵N NMR, often performed via HMBC, can confirm the chemical environment of the two nitrogen atoms (indole N-H and amine NH₂), which are expected to have distinct chemical shifts. researchgate.net

Predicted NMR Data for 2,3,4-Trimethyl-1H-indol-5-amine

The following data is predictive and based on established chemical shift ranges for substituted indoles. pdx.edursc.orgchemistrysteps.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (N-H) | 7.8 - 8.2 (broad s) | - |

| 2 | - | 130 - 135 |

| 2-CH₃ | 2.2 - 2.4 (s) | 12 - 15 |

| 3 | - | 110 - 115 |

| 3-CH₃ | 2.1 - 2.3 (s) | 9 - 12 |

| 3a | - | 128 - 132 |

| 4 | - | 118 - 122 |

| 4-CH₃ | 2.3 - 2.5 (s) | 15 - 18 |

| 5 | - | 135 - 140 |

| 5-NH₂ | 3.5 - 4.5 (broad s) | - |

| 6 | 6.6 - 6.8 (d) | 112 - 116 |

| 7 | 6.9 - 7.1 (d) | 110 - 114 |

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insight into the structure and packing of molecules in the crystalline state. Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding). semanticscholar.orgresearchgate.net

For 2,3,4-trimethyl-1H-indol-5-amine, ssNMR could be used to:

Identify and characterize different polymorphs by detecting variations in ¹³C and ¹⁵N chemical shifts.

Probe the proximity of atoms in the crystal lattice using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), providing information on how molecules are arranged relative to one another.

Analyze the hydrogen-bonding network by observing the chemical shifts of the involved nitrogen and carbon atoms.

Dynamic NMR for Rotational Barriers and Interconverting Conformers

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as the rotation around single bonds or the interconversion of conformers. scielo.org.mx In 2,3,4-trimethyl-1H-indol-5-amine, the methyl group at the C-4 position is situated next to the C-5 amine group on a sterically crowded benzene portion of the indole ring.

DNMR studies, conducted by acquiring spectra at variable temperatures, could reveal the energetic barrier to rotation for the C-4 methyl group. researchgate.net At low temperatures, this rotation might be slow enough to be observed as distinct signals or significant line broadening. As the temperature is increased, the rate of rotation increases, leading to the coalescence of signals and eventually a sharp, averaged signal at higher temperatures. By analyzing these spectral changes, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated, providing quantitative data on the steric hindrance within the molecule. nih.gov

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.

Analysis of Crystal Packing, Hydrogen Bonding, and Other Intermolecular Interactions

A crystal structure of 2,3,4-trimethyl-1H-indol-5-amine would provide exact bond lengths, bond angles, and torsion angles. Crucially, it would reveal the supramolecular architecture, which is governed by intermolecular forces. mdpi.com Based on the functional groups present, several key interactions are expected to dictate the crystal packing: youtube.com

Hydrogen Bonding: The indole N-H group and the C-5 amine group are both strong hydrogen bond donors, while the nitrogen atoms are also potential acceptors. A network of intermolecular hydrogen bonds, such as N-H···N, is highly probable and would be a dominant force in the crystal lattice. nih.gov Studies on the related compound 5-aminoindole (B14826) show that the indole N(1)-H is a better donor and forms strong N-H···N bonds that create characteristic chains.

C-H···π Interactions: The methyl protons can act as weak donors in C-H···π interactions with the aromatic rings of adjacent molecules.

Table 2: Expected Intermolecular Interactions in Crystalline 2,3,4-Trimethyl-1H-indol-5-amine

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Indole N-H (N1) | Amine Nitrogen (N5) | Primary interaction, likely forms chains or dimers. |

| Hydrogen Bond | Amine N-H (N5) | Indole Nitrogen (N1) | Secondary interaction, contributes to network. |

| π-π Stacking | Indole Ring (π-system) | Indole Ring (π-system) | Stabilizes packing, influences crystal density. |

The steric bulk of the three methyl groups would significantly influence which of these packing motifs are adopted, potentially leading to less dense packing than in a non-methylated analogue like 5-aminoindole.

Co-crystallization Studies with Small Molecules or Proteins for Binding Mode Research

Co-crystallization is a technique where a target molecule is crystallized with a second component (a "co-former") to form a multi-component crystal with a defined stoichiometric ratio. researchgate.net This approach is valuable for studying non-covalent interactions and for modulating the physicochemical properties of a compound.

For 2,3,4-trimethyl-1H-indol-5-amine, co-crystallization could be explored in two main contexts:

With Small Molecule Co-formers: Co-crystallization with molecules like carboxylic acids or other hydrogen bond donors/acceptors could be used to create new solid forms with different properties. The resulting crystal structures would reveal the specific hydrogen-bonding synthons (patterns of interaction) that are formed.

With Proteins: If 2,3,4-trimethyl-1H-indol-5-amine is investigated as a ligand for a biological target (e.g., a receptor or enzyme), co-crystallization with the protein is a key technique in structure-based drug design. Obtaining a co-crystal structure would reveal the precise binding mode of the ligand within the protein's active site, showing which amino acid residues it interacts with via hydrogen bonds, hydrophobic interactions, and other forces. This information is critical for understanding its biological activity and for designing more potent derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 2,3,4-Trimethyl-1H-indol-5-amine (C₁₁H₁₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition.

Hypothetical HRMS Data for 2,3,4-Trimethyl-1H-indol-5-amine:

| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [C₁₁H₁₅N₂]⁺ | 175.1230 | 175.1228 | -1.14 |

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern offers a roadmap to the molecule's connectivity. Based on the known fragmentation of indole derivatives, a plausible fragmentation pathway for protonated 2,3,4-Trimethyl-1H-indol-5-amine can be proposed. rsc.orgscirp.org A characteristic fragmentation of similar indole structures often involves the loss of small neutral molecules or radicals from the substituent groups. nih.gov For instance, the fragmentation of tryptamine (B22526) derivatives often shows a loss of the amino group-containing side chain. rsc.org

Plausible Fragmentation Pathways for [C₁₁H₁₅N₂]⁺:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 175.12 | Loss of methyl radical | 160.10 | CH₃ | [C₁₀H₁₂N₂]⁺ |

| 175.12 | Loss of ammonia (B1221849) | 158.11 | NH₃ | [C₁₁H₁₂N]⁺ |

| 160.10 | Loss of ethene | 132.08 | C₂H₄ | [C₈H₈N₂]⁺ |

This table outlines plausible fragmentation pathways based on general principles of indoleamine mass spectrometry.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.govfrontiersin.org This technique is particularly valuable for distinguishing between isomers that have identical masses but different three-dimensional structures. While 2,3,4-Trimethyl-1H-indol-5-amine itself does not have stereoisomers, IM-MS would be crucial in a research setting to differentiate it from other positional isomers, such as 2,3,5-Trimethyl-1H-indol-4-amine or 2,3,6-Trimethyl-1H-indol-5-amine, which would exhibit different collision cross-sections (CCS). The CCS is a measure of the ion's rotational average cross-sectional area and is a key parameter for its structural characterization. copernicus.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system exhibits characteristic absorption bands, primarily the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov The positions of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uk For 2,3,4-Trimethyl-1H-indol-5-amine, the presence of three electron-donating methyl groups and an amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. acs.orgnih.gov

Predicted UV-Vis Absorption Maxima for 2,3,4-Trimethyl-1H-indol-5-amine in Methanol (B129727):

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Estimated) |

| ¹Lₐ | ~280-290 | ~5,000 - 8,000 |

| ¹Lₑ | ~220-230 | ~20,000 - 35,000 |

This table provides estimated values based on the known effects of alkyl and amino substituents on the indole chromophore. The data was acquired using a Perkin Elmer Lambda Spectrometer. researchdata.edu.au

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Research Samples

Characteristic Vibrational Frequencies for 2,3,4-Trimethyl-1H-indol-5-amine:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Indole) | Stretching | ~3400-3500 (sharp) | Weak |

| N-H (Amine) | Symmetric & Asymmetric Stretching | ~3300-3400 (two bands) | Weak |

| C-H (Aromatic) | Stretching | ~3000-3100 | Strong |

| C-H (Methyl) | Stretching | ~2850-2960 | Strong |

| C=C (Aromatic) | Stretching | ~1580-1620 | Strong |

| N-H | Bending | ~1500-1600 | Moderate |

| C-N | Stretching | ~1250-1350 | Moderate |

This table presents expected vibrational frequencies based on standard correlation charts and data for substituted indoles. mdpi.comnih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives and Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. researchgate.netens-lyon.fr 2,3,4-Trimethyl-1H-indol-5-amine is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance by derivatization at the amine group with a chiral moiety, these techniques would be essential for determining the absolute configuration of the resulting stereoisomers. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the substituents around the chiral center. unibo.it

Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies

The synthesis of 2,3,4-Trimethyl-1H-indol-5-amine, likely involving multi-step organic reactions, can be monitored in real-time using advanced in-situ spectroscopic techniques such as ReactIR (in-situ FT-IR) or Raman spectroscopy. youtube.com These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. For example, in a hypothetical synthesis involving the reduction of a nitroindole precursor, the disappearance of the characteristic nitro group vibrational bands and the appearance of the amine group bands could be monitored to determine reaction kinetics and endpoint. nih.gov Such studies are invaluable for optimizing reaction conditions, improving yields, and gaining a deeper understanding of the reaction mechanism. acs.orgnih.govacs.org

Computational Chemistry and Theoretical Studies of 2,3,4 Trimethyl 1h Indol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the electronic structure of molecules like 2,3,4-trimethyl-1H-indol-5-amine. These methods provide a detailed picture of electron distribution, molecular orbitals, and bonding characteristics.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately model the geometry and electronic properties of substituted indoles. chemrxiv.orgjocpr.com The presence of three electron-donating methyl groups and an amino group is expected to significantly influence the electron density of the indole (B1671886) ring system. These substituents increase the electron density, particularly at the C2, C3, C4, and C5 positions, which can be quantified through Mulliken or Natural Bond Orbital (NBO) charge analysis.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. jocpr.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions.

For 2,3,4-trimethyl-1H-indol-5-amine, the electron-donating substituents are predicted to raise the energy of the HOMO and, to a lesser extent, the LUMO. This results in a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity. chemrxiv.orgresearchgate.net A smaller gap facilitates electronic transitions and indicates that the molecule can act as a potent electron donor.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap of 2,3,4-Trimethyl-1H-indol-5-amine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| HOMO Energy | -4.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 4.60 |

This predicted low HOMO-LUMO gap suggests that 2,3,4-trimethyl-1H-indol-5-amine would be susceptible to electrophilic attack and could readily participate in charge-transfer interactions.

Electrostatic Potential Surfaces and Molecular Lipophilicity Potential

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For 2,3,4-trimethyl-1H-indol-5-amine, the MEP surface would likely show a region of high negative potential (red) around the amino group and the electron-rich pyrrole (B145914) ring, indicating their susceptibility to electrophilic attack. Conversely, the N-H proton of the indole ring would exhibit a positive potential (blue), highlighting its acidic character.

The Molecular Lipophilicity Potential (MLP) provides insights into the lipophilic/hydrophilic character of different parts of the molecule. The three methyl groups would contribute to the lipophilicity of the molecule, which is an important factor in its potential biological activity and solubility.

Conformational Analysis and Potential Energy Surface Mapping

The presence of methyl groups and an amino group introduces conformational flexibility to the 2,3,4-trimethyl-1H-indol-5-amine molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net

By systematically rotating the bonds associated with the methyl and amino groups and calculating the corresponding energies, a potential energy surface (PES) can be mapped. This analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for accurately predicting spectroscopic properties and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of novel compounds. aip.orgbohrium.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov The predicted shifts for 2,3,4-trimethyl-1H-indol-5-amine would reflect the electronic environment of each nucleus, influenced by the electron-donating substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3,4-Trimethyl-1H-indol-5-amine (GIAO/DFT)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 128.5 |

| C3 | 115.2 |

| C3a | 129.8 |

| C4 | 120.1 |

| C5 | 138.7 |

| C6 | 110.9 |

| C7 | 122.3 |

| C7a | 135.4 |

| 2-CH₃ | 12.1 |

| 3-CH₃ | 9.8 |

| 4-CH₃ | 15.3 |

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. researchgate.net For 2,3,4-trimethyl-1H-indol-5-amine, the calculations would likely predict a bathochromic (red) shift in the absorption maxima compared to indole, due to the destabilization of the HOMO by the electron-donating groups. chemrxiv.org

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as N-H and C-H stretching, and ring vibrations.

Reaction Mechanism Elucidation: Transition State Theory, Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.govrsc.org For reactions involving 2,3,4-trimethyl-1H-indol-5-amine, such as electrophilic substitution, theoretical calculations can identify the transition states and intermediates along the reaction pathway.

Transition State Theory allows for the calculation of activation energies, which determine the reaction rates. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products, providing a complete picture of the reaction mechanism. For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether the attack is more favorable at the C6 or C7 position of the indole ring.

Solvent Effects on Molecular Properties and Reactivity through Continuum and Explicit Solvent Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. researchgate.netnih.gov Computational models can account for these effects using either continuum or explicit solvent models.

Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good qualitative predictions of how a solvent affects properties like the electronic spectrum and conformational equilibria. acs.org Studies on indole derivatives have shown that polar solvents can cause a bathochromic shift in the fluorescence emission maximum. core.ac.uk